molecular formula C9H11NO B8190882 (3-Cyclopropylpyridin-4-yl)methanol CAS No. 1823931-46-9

(3-Cyclopropylpyridin-4-yl)methanol

Cat. No.: B8190882
CAS No.: 1823931-46-9
M. Wt: 149.19 g/mol
InChI Key: DKIKNLVUNZZTFK-UHFFFAOYSA-N
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Description

Significance of the Cyclopropylpyridine Scaffold in Organic Chemistry

The cyclopropylpyridine scaffold, the foundational structure of (3-Cyclopropylpyridin-4-yl)methanol, is a significant motif in organic and medicinal chemistry. The pyridine (B92270) ring, an isostere of benzene (B151609), is a key component in over 7,000 existing drug molecules and is found in numerous natural products, including vitamins and alkaloids. nih.gov Its presence can substantially influence a molecule's pharmacological profile, often improving biochemical potency, metabolic stability, and protein-binding capabilities. dovepress.com

The incorporation of a cyclopropyl (B3062369) group adds another layer of chemical and biological utility. The cyclopropane (B1198618) ring is a constrained, three-dimensional structure that imparts unique steric and electronic properties to a molecule. researchgate.net In medicinal chemistry, the cyclopropyl motif is valued for its ability to enhance binding to target proteins, increase metabolic stability, and improve selectivity. researchgate.netbohrium.com This is due to the ring's ability to introduce conformational rigidity and alter the electronic nature of adjacent functionalities. Fused-cyclopropane rings, in particular, have become more common in modern drug discovery for generating novel chemotypes and improving physicochemical properties like solubility and membrane permeability. bohrium.com The combination of the versatile pyridine core with the unique properties of the cyclopropyl group makes the cyclopropylpyridine scaffold a privileged structure in the design of new bioactive molecules. nih.govresearchgate.net

Role of Pyridylmethanol Derivatives in Synthetic Methodologies and Chemical Space Exploration

Pyridylmethanol derivatives, characterized by a pyridine ring bearing a hydroxymethyl (-CH₂OH) group, are valuable building blocks in synthetic chemistry. They serve as versatile intermediates for the construction of more complex molecular architectures. The hydroxyl group can be readily transformed into a wide array of other functional groups, such as halides, amines, ethers, and esters, or it can be oxidized to an aldehyde or carboxylic acid. This functional group flexibility allows chemists to explore a vast chemical space and create libraries of related compounds for screening in drug discovery programs. dovepress.com

The pyridine nitrogen atom also provides a handle for further chemical modification and influences the molecule's physical properties, such as its basicity and ability to form hydrogen bonds. researchgate.net The strategic placement of the methanol (B129727) group on the pyridine ring allows for precise control over the vector and trajectory of molecular growth, which is critical when designing molecules to fit into the specific binding pockets of biological targets like enzymes and receptors.

Rationale for Dedicated Research on this compound

The specific arrangement of the functional groups in this compound provides a compelling reason for its dedicated study. The compound positions a reactive hydroxymethyl group at the 4-position of the pyridine ring, adjacent to a cyclopropyl group at the 3-position. This particular substitution pattern is of interest for several reasons:

Structural Uniqueness: The juxtaposition of the small, rigid cyclopropyl ring and the flexible hydroxymethyl group creates a unique three-dimensional profile that can be exploited in molecular design.

Synthetic Utility: It serves as a specialized building block for introducing the 3-cyclopropyl-4-pyridyl moiety into larger, more complex molecules. Its value lies in its potential as a precursor in multi-step syntheses aimed at creating novel therapeutic agents.

Medicinal Chemistry Potential: The scaffold is present in molecules investigated for a range of therapeutic targets, leveraging the combined benefits of the pyridine ring's pharmacophoric qualities and the cyclopropyl group's ability to fine-tune physicochemical properties.

Below is a table detailing the chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₁₁NO
IUPAC Name This compound
Molecular Weight 149.19 g/mol
Monoisotopic Mass 149.084063671 Da

Overview of Current Research Landscape and Future Directions

Current academic research involving this compound primarily positions it as a key intermediate in the synthesis of complex heterocyclic systems. It is frequently cited in patents and chemical literature as a starting material or building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Future research is likely to continue leveraging this compound as a versatile synthetic tool. Further exploration may focus on:

Developing more efficient and scalable synthetic routes to this compound itself.

Expanding the library of derivatives synthesized from this precursor to probe a wider range of biological targets.

Investigating the impact of the 3-cyclopropyl-4-pyridylmethanol motif on the pharmacokinetic and pharmacodynamic properties of new investigational drugs.

As medicinal chemistry continues to seek out molecules with enhanced specificity and improved drug-like properties, the demand for unique and well-defined building blocks like this compound is expected to grow.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-cyclopropylpyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-8-3-4-10-5-9(8)7-1-2-7/h3-5,7,11H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIKNLVUNZZTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CN=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297060
Record name 4-Pyridinemethanol, 3-cyclopropyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823931-46-9
Record name 4-Pyridinemethanol, 3-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823931-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinemethanol, 3-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Cyclopropylpyridin 4 Yl Methanol and Analogous Structures

Precursor-Based Synthetic Routes

The assembly of (3-Cyclopropylpyridin-4-yl)methanol often commences with appropriately substituted pyridine (B92270) precursors, which are then elaborated to introduce the cyclopropyl (B3062369) and methanol (B129727) functionalities.

Synthesis from Cyclopropylpyridine and Formaldehyde (B43269) Derivatives

A more strategically sound method involves the use of a pre-functionalized starting material. For instance, the synthesis can commence from a precursor such as 3-cyclopropylpyridine-4-carbaldehyde. The reduction of this aldehyde to the corresponding primary alcohol, this compound, is a standard transformation. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol or ethanol (B145695) are highly effective for this purpose. wikipedia.orgyoutube.comsemanticscholar.orgacs.org This reaction is typically high-yielding and proceeds under mild conditions. wikipedia.org

ReactantReagentProductNotes
3-Cyclopropylpyridine-4-carbaldehydeSodium Borohydride (NaBH₄)This compoundReduction of an aldehyde to a primary alcohol. wikipedia.orgyoutube.comsemanticscholar.orgacs.org

Strategies Employing Pyridine Derivatives as Core Starting Materials

A versatile and widely employed strategy for the synthesis of substituted pyridines involves the use of halogenated pyridine derivatives as key intermediates. These halogenated pyridines can undergo cross-coupling reactions to introduce the desired cyclopropyl group.

For the synthesis of this compound, a suitable starting material would be a 3-halopyridine bearing a protected or latent methanol group at the 4-position. For example, 3-bromo-4-(hydroxymethyl)pyridine or 3-chloro-4-(hydroxymethyl)pyridine could serve as excellent precursors. The hydroxyl group would likely require protection, for instance as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether, to prevent interference with the subsequent cross-coupling step.

The protected 3-halo-4-(hydroxymethyl)pyridine can then be coupled with a cyclopropyl organometallic reagent. The Suzuki-Miyaura coupling, which utilizes cyclopropylboronic acid or its esters in the presence of a palladium catalyst and a base, is a powerful and common method for this transformation. organic-chemistry.orgnih.govresearchgate.netnih.govresearchgate.net Alternatively, the Negishi coupling, employing a cyclopropylzinc reagent with a palladium or nickel catalyst, offers another effective route. wikipedia.orgnih.gov Following the successful coupling, deprotection of the alcohol would yield the target molecule, this compound.

Another variation of this strategy starts with a 3-halopyridine-4-carbaldehyde, such as 4-chloro-3-formylpyridine. sigmaaldrich.com This aldehyde can undergo a Suzuki or Negishi coupling with a cyclopropyl organometallic reagent to furnish 3-cyclopropylpyridine-4-carbaldehyde. Subsequent reduction of the aldehyde group, as described in section 2.1.1, would then provide the final product.

Starting MaterialCoupling PartnerReaction TypeIntermediateFinal Product
3-Bromo-4-(protected-hydroxymethyl)pyridineCyclopropylboronic acidSuzuki Coupling organic-chemistry.orgnih.govresearchgate.netnih.govresearchgate.net3-Cyclopropyl-4-(protected-hydroxymethyl)pyridineThis compound
3-Chloro-4-formylpyridineCyclopropylzinc chlorideNegishi Coupling wikipedia.orgnih.gov3-Cyclopropylpyridine-4-carbaldehydeThis compound

The synthesis of the required halogenated pyridine precursors is also well-documented. For instance, 3-bromo-4-methylpyridine (B15001) can be prepared from 4-methyl-3-nitropyridine (B1297851) via reduction and a subsequent Sandmeyer-type reaction. google.com The methyl group can then be oxidized to a carbaldehyde or a carboxylic acid, which can be further reduced to the hydroxymethyl group.

Application of Organometallic Reagents for C-C Bond Formation

Organometallic reagents are central to the construction of the C-C bond between the cyclopropyl ring and the pyridine nucleus. As mentioned, Negishi and Suzuki couplings are prominent examples. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netnih.govresearchgate.net The choice of organometallic reagent and coupling conditions is crucial for achieving high yields and functional group tolerance.

In the context of a Negishi coupling, cyclopropylzinc halides can be prepared from the corresponding cyclopropyl Grignard or lithium reagents by transmetalation with a zinc salt. These reagents are then coupled with halopyridines in the presence of a palladium or nickel catalyst. wikipedia.org

For Suzuki couplings, cyclopropylboronic acid and its pinacol (B44631) ester are commercially available or can be readily synthesized. These reagents are coupled with halopyridines under palladium catalysis, often with phosphine (B1218219) ligands and a base such as potassium carbonate or cesium fluoride. organic-chemistry.orgnih.govresearchgate.net

An alternative approach could involve the reaction of an organometallic derivative of 3-cyclopropylpyridine (B70739) with an electrophilic source of the hydroxymethyl group. For example, lithiation of 3-cyclopropylpyridine at the 4-position, if achievable with sufficient regioselectivity, followed by reaction with formaldehyde would directly yield this compound. However, achieving selective lithiation at the 4-position of a 3-substituted pyridine can be challenging.

Construction and Functionalization of the Cyclopropyl Moiety

Established Methods for Cyclopropanol (B106826) Synthesis:

While not directly yielding this compound, methods for the synthesis of cyclopropanols are relevant as they can be adapted to create precursors or analogs.

A classic method for the synthesis of cyclopropanols involves the reaction of epichlorohydrin (B41342) with a Grignard reagent in the presence of a catalytic amount of an iron salt, typically ferric chloride. pitt.eduacs.org This reaction is believed to proceed through a radical mechanism. The Grignard reagent adds to the epoxide, and the resulting intermediate undergoes an intramolecular cyclization to form the cyclopropanol. The first synthesis of cyclopropanol itself was achieved through the reaction of epichlorohydrin with ethylmagnesium bromide. pitt.edu This methodology can be extended to substituted epichlorohydrins to produce a variety of substituted cyclopropanols. pitt.edu

Reactant 1Reactant 2CatalystProduct Type
EpichlorohydrinGrignard Reagent (e.g., Ethylmagnesium bromide)Ferric ChlorideCyclopropanol

This method could potentially be adapted to synthesize a cyclopropanol that is then attached to a pyridine ring, or a pyridine-containing Grignard reagent could be used, although the feasibility of the latter would depend on the stability and reactivity of such a reagent.

Another important reaction for the synthesis of substituted cyclopropanols is the Kulinkovich reaction. This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. youtube.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgarkat-usa.org The reaction proceeds via a titanacyclopropane intermediate. This method is particularly useful for synthesizing 1-substituted cyclopropanols. A modification of this reaction, the Kulinkovich-de Meijere reaction, can be used to synthesize cyclopropylamines from amides. organic-chemistry.org

Reactant 1Reactant 2CatalystProduct Type
EsterGrignard ReagentTitanium(IV) isopropoxide1-Substituted Cyclopropanol
AmideGrignard ReagentTitanium(IV) isopropoxideCyclopropylamine

These methods for constructing the cyclopropyl ring highlight the diverse toolkit available to synthetic chemists for accessing molecules like this compound and its analogs. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale, and the need for specific stereochemistry.

Acid Hydrolysis of Cyclopropyl Vinyl Ethers

The acid-catalyzed hydrolysis of vinyl ethers is a well-established method for the generation of carbonyl compounds and alcohols. nih.gov This reaction proceeds via a mechanism involving a rate-determining proton transfer to the β-carbon of the vinyl ether. This step is followed by a rapid hydration and subsequent decomposition of the resulting hemiacetal intermediate. nih.gov The stability of the carbocation intermediate formed during this process is a key factor influencing the reaction kinetics; electron-releasing groups adjacent to the vinyl ether can accelerate the hydrolysis rate by stabilizing this intermediate. nih.gov In the context of synthesizing this compound, a hypothetical precursor such as a cyclopropyl vinyl ether attached to the pyridine ring at the 4-position could be hydrolyzed under acidic conditions to unmask the methanol functionality.

Hydrolysis of Cyclopropyl Acetates via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or cyclic ketones into lactones, through the action of peroxyacids or peroxides. wikipedia.org This oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group is highly regioselective, with the migratory aptitude of the substituent groups determining the final product. organic-chemistry.org A notable application is the synthesis of cyclopropanol from cyclopropyl methyl ketone, where a Baeyer-Villiger oxidation first inserts an oxygen atom to form cyclopropyl acetate (B1210297). chemrxiv.org This acetate can then be cleaved to yield the desired alcohol. chemrxiv.org

This two-step sequence can be adapted for the synthesis of this compound. The process would begin with a suitable ketone precursor, which is then oxidized to the corresponding acetate ester. Subsequent hydrolysis of this ester would furnish the target alcohol. A green chemistry approach to this oxidation has been developed using an immobilized lipase (B570770) (Novozyme-435) and a urea-hydrogen peroxide complex in ethyl acetate, which avoids aqueous conditions that could cause premature hydrolysis of the product. researchgate.netrsc.org

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation This table illustrates the general order of substituent migration preference.

Migratory GroupPreference
Tertiary alkylHighest
CyclohexylHigh
Secondary alkylMedium-High
PhenylMedium
Primary alkylMedium-Low
MethylLowest
Data sourced from Organic Chemistry Portal. organic-chemistry.org

Cyclopropanation Reactions Utilizing Pyridine Co-catalysts

The direct formation of the cyclopropane (B1198618) ring on a pyridine scaffold is a key strategy for synthesizing cyclopropylpyridine derivatives. Recent advances have focused on stereoselective methods. One such approach utilizes hemoproteins as biocatalysts for the activation of pyridotriazoles, which serve as stable carbene precursors. wpmucdn.com This enzymatic method facilitates the asymmetric cyclopropanation of various olefins with high stereoselectivity, offering a route to valuable pyridyl-cyclopropane scaffolds for medicinal chemistry. wpmucdn.com

Another strategy involves the diastereoselective cyclopropanation of pyridinium (B92312) ylides. The reaction between a pyridinium ylide bearing a chiral auxiliary (like 8-phenylmenthyl) and substituted methylidenemalononitriles can produce highly activated cyclopropanes. researchgate.net The diastereoselectivity of this reaction can be influenced by the choice of solvent and the substituents on the pyridine ring, with electron-donating groups like a 4-methoxy group enhancing selectivity. researchgate.net

Development of Novel Synthetic Routes for Bromo(chloro)cyclopropylpyridines

Halogenated cyclopropylpyridines are crucial intermediates for further functionalization. The compound 4-Bromo-2-chloro-3-cyclopropylpyridine has been synthesized and cataloged, indicating the viability of such structures. nih.gov While specific routes to this exact compound are not detailed in the general literature, methods for producing related bromo-chloro-heterocycles offer insight. For instance, a one-step synthesis for 5-bromo-2-chloropyrimidine (B32469) has been developed, starting from 2-hydroxypyrimidine. google.com This process involves a catalyzed reaction with hydrobromic acid and hydrogen peroxide to form an intermediate, which is then treated with phosphorus oxychloride and an organic amine catalyst to yield the final product. google.com Similar strategies could potentially be adapted for the synthesis of bromo(chloro)cyclopropylpyridines.

Functionalization and Modification of the Pyridine Nucleus

The inherent electronic properties of the pyridine ring present unique challenges and opportunities for regioselective functionalization. researchgate.net Developing precise methods to modify the pyridine core is essential for creating complex molecules and for the late-stage functionalization of drug candidates.

Halogenation and Subsequent Transformations (e.g., Aminocyclopropylpyridines)

Halogenation is a fundamental transformation in organic synthesis, involving the addition of halogens like chlorine or bromine to a molecule. khanacademy.orgyoutube.com In aromatic systems, this typically occurs as an electrophilic aromatic substitution, often requiring a Lewis acid catalyst such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. youtube.com

Once a bromo- or chloro-substituent is installed on the cyclopropylpyridine ring, it can be converted into other functional groups. For example, the synthesis of an aminocyclopropylpyridine from a bromo(chloro)cyclopropylpyridine would likely proceed through a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. These transformations provide access to a wider range of derivatives with potentially diverse biological activities.

Regioselective Functionalization Strategies for Pyridyl Systems

Achieving regioselectivity in the functionalization of pyridines is a persistent challenge due to the electron-deficient nature of the ring. Several innovative strategies have emerged to control the position of substitution.

One powerful method involves the conversion of a pyridine to a heterocyclic phosphonium (B103445) salt. This approach allows for the highly selective functionalization of the C4-position. The phosphonium group can be subsequently transformed into various other functionalities, including ethers, and shows promise for forming C–S, C–N, and C–C bonds. acs.org Another advanced strategy involves the generation of highly reactive 3,4-pyridyne intermediates from 3-chloropyridines. These intermediates can then undergo regioselective difunctionalization, allowing for the introduction of two different groups at the 3- and 4-positions of the pyridine ring in a controlled manner. nih.gov The study of pyridine carbenes (PyCs) also contributes to understanding the regioselective functionalization at the 2, 3, and 4-positions through various C-H bond activation methods. eurekaselect.comresearchgate.net

Stereoselective Synthesis and Chiral Induction

The creation of specific stereoisomers of cyclopropyl(pyridyl)methanol derivatives is of significant interest, particularly for applications in medicinal chemistry where biological activity is often dependent on the three-dimensional arrangement of atoms.

The asymmetric synthesis of chiral cyclopropyl(pyridyl)methanol derivatives can be achieved through several strategic approaches. One prominent method involves the enantioselective addition of an organometallic reagent to a pyridyl aldehyde. For instance, the asymmetric addition of pyridyl aluminum reagents to aldehydes, catalyzed by a titanium(IV) complex of (R)-H8-BINOLate, has been shown to produce chiral diarylmethanols containing a pyridyl group with high enantioselectivity, reaching up to 98% ee. acs.org This methodology could be adapted for the synthesis of chiral this compound by using 3-cyclopropyl-4-formylpyridine as the aldehyde component.

Another approach focuses on the enantioselective functionalization of a pre-existing prochiral center. The catalytic enantioselective addition of prochiral radicals to vinylpyridines, mediated by cooperative photoredox and asymmetric catalysis with a chiral Brønsted acid, provides access to chiral γ-functionalized pyridines. nih.gov This strategy could be envisioned for the synthesis of the target molecule by employing a suitable vinylpyridine precursor that can be subsequently converted to the cyclopropyl and methanol groups.

Furthermore, the synthesis of enantiomerically enriched cyclopropane derivatives is a key aspect. Methodologies for the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes have been developed. nih.gov This allows for the preparation of densely substituted cyclopropanes with multiple stereogenic centers, which can then be incorporated into the pyridine framework.

Table 1: Examples of Asymmetric Synthesis of Chiral Pyridyl Alcohols

Aldehyde SubstrateOrganometallic ReagentCatalystEnantiomeric Excess (ee)Reference
4-Methylbenzaldehyde3-Pyridyl Aluminum(R)-H8-BINOLate/Ti(OiPr)498% acs.org
2-Naphthaldehyde3-Pyridyl Aluminum(R)-H8-BINOLate/Ti(OiPr)496% acs.org
3-Thiophenecarboxaldehyde3-Pyridyl Aluminum(R)-H8-BINOLate/Ti(OiPr)495% acs.org

Achieving diastereoselective and enantioselective control is crucial when multiple stereocenters are present or being formed. The reduction of a ketone precursor, such as 3-cyclopropyl-4-pyridyl ketone, to the corresponding alcohol is a key step where stereocontrol is vital. Enantioselective ketone reductions can be accomplished using catalytic amounts of oxazaborolidine catalysts with a stoichiometric reducing agent like borane. wikipedia.org For ketones that can chelate a metal catalyst, transition metal-catalyzed transfer hydrogenations using chiral ligands offer high enantioselectivities. wikipedia.org

Recent advancements have demonstrated the highly stereoselective reduction of pyridinyl-fused cyclic ketones using cooperative bimetallic radical catalysis. acs.org This method has shown excellent enantioselectivities in the reduction of various ketone substrates. acs.org Furthermore, hydroxyl-directed 1,3-reductions of β-hydroxy ketones provide a powerful tool for establishing specific diastereomeric relationships in polyketide-like structures, a strategy that could be conceptually applied to more complex analogs. youtube.com

The diastereoselective reduction of γ-keto amides has also been extensively studied, providing access to γ-butyrolactones with contiguous chiral centers. clockss.org While not a direct route to the target molecule, the principles of using directing groups to control stereochemistry are broadly applicable.

Table 2: Diastereoselective Reduction of Ketones

Ketone SubstrateReducing AgentConditionsDiastereomeric RatioReference
γ-Keto amide (R=p-Tol)L-selectrideTHF, -78 °C>99:1 clockss.org
γ-Keto amide (R=p-CH3O-C6H4)L-selectrideTHF, -78 °C>99:1 clockss.org
γ-Keto amide (R=p-Tol)Zn(BH4)2Ether, 0 °C23:77 clockss.org

Emerging and Advanced Synthetic Approaches

The field of organic synthesis is continually evolving, with a focus on developing more efficient, sustainable, and versatile methods.

In recent years, there has been a significant shift towards the development of metal-free catalytic methods to reduce cost and environmental impact. The synthesis of fully substituted pyridines can be achieved through a metal-free domino reaction of enaminones and aldehydes, promoted by an acid catalyst like TfOH. acs.org This approach allows for the construction of the pyridine ring through the formation of multiple C-C and C-N bonds in a single cascade. acs.org

Furthermore, metal-free methods for the site-selective C-N bond formation on polyhalogenated pyridines have been reported, offering a way to introduce nitrogen-based functional groups without the need for a transition metal catalyst. rsc.org The generation and use of pyridine-boryl radicals from 4-cyanopyridine (B195900) and bis(pinacolato)diboron (B136004) provides a novel, metal-free route to 4-substituted pyridine derivatives via a radical addition/coupling mechanism. acs.org

Photochemical and thermal reactions offer unique pathways for the synthesis and modification of heterocyclic rings. The photochemical transformation of pyridinium salts has been explored for the synthesis of complex molecular scaffolds. rsc.orgresearchgate.net Irradiation of substituted pyridinium salts can lead to valence isomerization and subsequent rearrangements to yield diverse structures. For instance, the photohydration of picoline derivatives has been studied, demonstrating the potential of light-induced reactions to functionalize the pyridine ring. researchgate.net

Thermal rearrangements also provide powerful tools for pyridine synthesis. A notable example is the thermal rearrangement of cyclopropylimines, which has been successfully applied to the total synthesis of pyridine alkaloids. acs.orgacs.orgnih.gov This type of reaction involves the ring expansion of a cyclopropylimine to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

The reduction of ketones to alcohols is another transformation that benefits from microwave assistance. The use of sodium borohydride supported on silica (B1680970) gel under microwave irradiation provides a rapid and solventless method for the reduction of aldehydes and ketones. sapub.orgcem.com This approach offers a green and efficient alternative to conventional reduction methods for the final step in the synthesis of this compound from its ketone precursor. sapub.org

Table 3: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo Pyrazolo[1,5-a]pyrimidin-5(4H)-one

Aryl Boronic AcidCatalystSolventYieldReference
Phenylboronic acidXPhosPdG2/XPhosWater74% nih.gov
4-Biphenylboronic acidXPhosPdG2/XPhosWater79% nih.gov
2-Naphthylboronic acidXPhosPdG2/XPhosWater85% nih.gov

Reactivity and Mechanistic Investigations of 3 Cyclopropylpyridin 4 Yl Methanol

Reactions Involving the Methanol (B129727) Functionality

The primary alcohol group in (3-Cyclopropylpyridin-4-yl)methanol is expected to undergo a range of classical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol functionality of this compound can be selectively oxidized to either the corresponding aldehyde, 3-cyclopropylpyridine-4-carbaldehyde, or the carboxylic acid, 3-cyclopropylisonicotinic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required for the selective oxidation to the aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (B109758) (DCM) are commonly employed for this transformation.

Stronger oxidizing agents, typically in the presence of water, will facilitate the complete oxidation to the carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions, or chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation). The reaction of primary alcohols with an excess of potassium dichromate(VI) in sulfuric acid, heated under reflux, ensures complete oxidation to the carboxylic acid. chemicalbook.com

Table 1: Predicted Oxidation Reactions of this compound

ProductReagent(s)Conditions
3-Cyclopropylpyridine-4-carbaldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM), Room Temperature
3-Cyclopropylpyridine-4-carbaldehydeDess-Martin periodinane (DMP)Dichloromethane (DCM), Room Temperature
3-Cyclopropylisonicotinic acidPotassium permanganate (KMnO₄)Aqueous base, Heat
3-Cyclopropylisonicotinic acidPotassium dichromate (K₂Cr₂O₇), H₂SO₄Heat (reflux)

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can readily participate in esterification and etherification reactions.

Esterification: The reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, will produce the corresponding ester. This equilibrium-driven process, known as the Fischer esterification, often requires the removal of water to drive the reaction to completion. masterorganicchemistry.com Alternatively, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides to form esters, often under milder conditions.

Etherification: The Williamson ether synthesis provides a general route to ethers, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. For example, reaction with methyl iodide would yield 4-(methoxymethyl)-3-cyclopropylpyridine.

Table 2: Predicted Esterification and Etherification Reactions

Reaction TypeReactantReagent(s)Product
EsterificationAcetic acidH₂SO₄ (cat.), Heat(3-Cyclopropylpyridin-4-yl)methyl acetate (B1210297)
EsterificationAcetyl chloridePyridine (B92270)(3-Cyclopropylpyridin-4-yl)methyl acetate
EtherificationSodium hydride, then Methyl iodideTHF4-(Methoxymethyl)-3-cyclopropylpyridine

Nucleophilic Substitution Reactions and Derivatives

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 4-(chloromethyl)-3-cyclopropylpyridine or 4-(bromomethyl)-3-cyclopropylpyridine. These haloalkanes are then susceptible to attack by a wide range of nucleophiles, allowing for the synthesis of various derivatives. For instance, reaction with sodium cyanide would produce (3-cyclopropylpyridin-4-yl)acetonitrile, and reaction with ammonia (B1221849) would yield (3-cyclopropylpyridin-4-yl)methanamine.

Furthermore, the pyridine nitrogen can be quaternized to form a pyridinium salt. This enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, although this primarily affects the ring itself rather than the methanol substituent directly. rsc.org

Reactivity of the Cyclopropyl (B3062369) Ring System

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique reactivity compared to acyclic or larger-ring systems. The C-C bonds of the cyclopropane (B1198618) ring have a higher p-character than typical alkanes, allowing them to interact with adjacent π-systems and participate in reactions involving ring-opening.

Electrophilic Cleavage Reactions of Cyclopropanols

While this compound is not a cyclopropanol (B106826) itself, the principles of electrophilic cleavage in cyclopropanes are relevant to understanding the potential reactivity of the cyclopropyl group in this molecule, particularly under acidic conditions. The presence of an adjacent activating group can facilitate the cleavage of the cyclopropane ring.

In the presence of a strong acid, the pyridine nitrogen of this compound will be protonated to form a pyridinium ion. This protonation increases the electron-withdrawing nature of the pyridine ring, which can influence the stability of any potential carbocationic intermediates formed during the ring-opening of the cyclopropyl group.

The acid-catalyzed ring-opening of a cyclopropane typically proceeds through a mechanism involving protonation of the cyclopropane ring, leading to a corner-protonated or edge-protonated species, which then collapses to a carbocation. The stability of the resulting carbocation determines the regioselectivity of the ring-opening. In the case of this compound, the cleavage of the cyclopropyl ring could theoretically lead to different carbocationic intermediates. The regioselectivity of this process would be influenced by the electronic effects of the pyridinium group and the substitution pattern of the cyclopropane. For phenylcyclopropanes, the ring-opening often occurs to form the most stable benzylic carbocation. By analogy, cleavage of the C1-C2 or C1-C3 bond of the cyclopropyl group in the protonated form of this compound would be favored if it leads to a more stable carbocation, potentially stabilized by the adjacent pyridine ring through resonance or inductive effects. However, without specific experimental data, the precise regioselectivity remains a subject for empirical investigation.

Halogenation Reactions and Stereochemical Outcomes

The halogenation of pyridines, which are electron-deficient heterocycles, typically requires harsh conditions for electrophilic substitution. However, alternative strategies can achieve halogenation under milder conditions. For a molecule like this compound, halogenation can be directed to either the pyridine ring or the benzylic position of the methanol group, depending on the reaction conditions.

A modern approach for the selective halogenation of the pyridine ring at the 3-position involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. This method effectively transforms the electron-deficient pyridine into a series of polarized alkene-like structures that readily undergo electrophilic substitution. nih.gov For a 3,4-disubstituted pyridine, this strategy can introduce a halogen at an otherwise unreactive position. For instance, a 3,4-disubstituted pyridine can be converted to its N-activated pyridinium salt, which then opens upon treatment with a secondary amine (like dibenzylamine). The resulting azatriene intermediate can be halogenated with an electrophilic halogen source (e.g., N-Bromosuccinimide), followed by ring-closure to yield the halogenated pyridine. nih.gov

Alternatively, radical halogenation could target the benzylic hydrogen of the hydroxymethyl group. This type of reaction typically proceeds via a radical mechanism, initiated by light or a radical initiator. The stereochemical outcome of such a reaction would depend on the nature of the intermediate. If a planar radical is formed at the benzylic carbon, subsequent attack by the halogen could lead to a racemic mixture of stereoisomers, assuming no chiral influence from the adjacent cyclopropyl group or reaction conditions. However, without specific experimental data for this compound, the precise stereochemical outcomes remain a matter of speculation based on general principles of radical reactions. youtube.com

Table 1: Potential Halogenation Reactions and Products

Reaction TypeReagentsPotential ProductRegioselectivity
Zincke-based Halogenation1. Tf₂O 2. Dibenzylamine 3. NBS, TFA5-Bromo-3-cyclopropylpyridin-4-yl)methanolC-5 of Pyridine Ring
Radical HalogenationNBS, AIBN, CCl₄(Bromo(3-cyclopropylpyridin-4-yl))methanolBenzylic Carbon

Base-Catalyzed Cleavage Reactions of Cyclopropanols

The cyclopropylmethanol (B32771) moiety in this compound contains a strained three-membered ring adjacent to a hydroxyl group. Cyclopropanols are known to undergo carbon-carbon bond cleavage under various conditions, including base catalysis. nih.gov The base-mediated ring-opening of cyclopropanols proceeds via deprotonation of the hydroxyl group to form an alkoxide. This is followed by a retro-aldol-type fragmentation, where the ring opens to relieve strain, typically forming an enolate or a related anionic species. The direction of ring cleavage (i.e., which C-C bond of the cyclopropane ring breaks) is influenced by the substituents on the ring.

In the case of this compound, a strong base would deprotonate the primary alcohol. The resulting alkoxide could then induce the cleavage of one of the adjacent cyclopropane C-C bonds. The presence of the pyridine ring, an electron-withdrawing group, would likely influence the stability of the potential anionic intermediates, thereby directing the regioselectivity of the cleavage. This reaction highlights the utility of cyclopropanols as three-carbon synthons in organic synthesis. nih.gov

Ring-Opening Reactions and Rearrangements (e.g., Pyrolysis of Cyclopropyl Acetates)

The high strain energy of the cyclopropane ring makes it susceptible to various ring-opening and rearrangement reactions, particularly under thermal conditions. A classic example of such a rearrangement is the pyrolysis of esters, such as cyclopropyl acetates. If this compound were converted to its corresponding acetate, (3-Cyclopropylpyridin-4-yl)methyl acetate, it could undergo thermal elimination.

The pyrolysis of acetates is a well-studied pericyclic reaction that proceeds through a six-membered cyclic transition state, known as a syn-elimination. For (3-Cyclopropylpyridin-4-yl)methyl acetate, this would involve the transfer of a hydrogen atom from the cyclopropyl ring to the carbonyl oxygen of the acetate group, with concurrent cleavage of the C-O and C-H bonds and formation of a C=C double bond and acetic acid. This would result in a ring-opened product. The presence of an aryl (in this case, pyridyl) group can influence the rate of pyrolysis. rsc.org

Another potential thermal pathway is the rearrangement of the cyclopropyl-pyridyl scaffold itself. For example, the thermal rearrangement of cyclopropyl imines into pyridines is a known synthetic route for alkaloids. nih.govacs.org While the starting material is different, it demonstrates the propensity of such systems to undergo skeletal reorganization at high temperatures.

Table 2: Potential Products from Thermal Rearrangement of (3-Cyclopropylpyridin-4-yl)methyl Acetate

Reaction PathwayKey IntermediatePotential Product(s)
Acetate Pyrolysis (syn-elimination)Six-membered cyclic transition state(E/Z)-But-1-en-1-ylpyridine derivative + Acetic Acid
Skeletal RearrangementDiradical or zwitterionic speciesIsomeric pyridines, fused ring systems

Cyclization and Cycloisomerization Reactions within Cyclopropyl-Pyridyl Scaffolds

The this compound framework possesses functionalities that can participate in cyclization and cycloisomerization reactions, leading to more complex heterocyclic systems. wikipedia.org These reactions often involve the activation of the pyridine ring or the cyclopropane moiety.

One strategy involves the formation of a pyridinium ylide. The nitrogen atom of the pyridine ring can be alkylated, and subsequent deprotonation of an adjacent carbon (if suitably functionalized) generates a pyridinium ylide. These ylides are 1,3-dipoles and can undergo cycloaddition reactions. researchgate.net While the parent compound this compound does not possess a readily deprotonatable carbon alpha to the nitrogen, derivatives could be designed for this purpose. For instance, a related N-phenacylpyridinium salt could generate a stabilized ylide that participates in intramolecular or intermolecular cyclizations. researchgate.net

Furthermore, the field of gold-catalyzed cycloisomerization has emerged as a powerful tool for constructing heterocycles. nih.gov A substrate containing both a cyclopropyl group and a nucleophilic heteroatom, like the one in this discussion, could potentially undergo gold-catalyzed intramolecular reactions, where the gold catalyst activates a π-system (if present) to facilitate cyclization. The construction of heterocycles from activated cyclopropane derivatives is a valuable strategy in natural product synthesis. rsc.org

Reactivity of the Pyridine Nucleus

Electrophilic Aromatic Substitution Patterns

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This deactivation makes electrophilic aromatic substitution (EAS) on pyridine significantly slower than on benzene (B151609) and requires harsh reaction conditions. wikipedia.org The nitrogen atom also acts as a Lewis base, readily reacting with acids (both Brønsted and Lewis acids) used as catalysts in EAS reactions. This forms a pyridinium salt, which is even more strongly deactivated. youtube.com

When EAS does occur on an unsubstituted pyridine, it proceeds selectively at the 3-position (meta to the nitrogen). Attack at the 2- or 4-position would lead to a highly destabilized carbocation intermediate (a Wheland intermediate) where one of the resonance structures places a positive charge on the already electron-deficient nitrogen atom. quora.com

In this compound, the pyridine ring is substituted at the 3- and 4-positions. The directing effects of these substituents will determine the position of any further electrophilic attack (at C-2, C-5, or C-6).

Cyclopropyl group (at C-3): This is a weakly activating group and an ortho-, para-director due to its ability to stabilize an adjacent positive charge through its unique σ-bond character. wikipedia.org It would direct incoming electrophiles to the 2- and 5-positions.

Hydroxymethyl group (-CH₂OH) (at C-4): This group is generally considered weakly deactivating through an inductive effect and does not have a strong resonance effect.

Considering the combined effects, the inherent deactivation of the pyridine ring dominates. The cyclopropyl group's activating effect is modest. The most likely positions for substitution would be those least deactivated. Attack at the 5-position would be favored by the directing effect of the cyclopropyl group. Attack at the 2-position is also directed by the cyclopropyl group but might experience some steric hindrance. Therefore, electrophilic substitution, if achievable, is predicted to occur preferentially at the C-5 position .

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Position of AttackInfluence of NitrogenInfluence of Cyclopropyl Group (C-3)Influence of Hydroxymethyl Group (C-4)Overall Likelihood
C-2Deactivated (ortho)Activated (ortho)NeutralPossible, but sterically hindered
C-5Activated (meta)Activated (para)NeutralMost Favorable
C-6Deactivated (ortho)NeutralNeutralLeast Favorable

Nucleophilic Aromatic Substitution (e.g., Halogen Displacement)

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This reactivity is particularly pronounced at the 2- and 4-positions (ortho and para to the nitrogen), as attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. libretexts.orgyoutube.com

For a reaction involving halogen displacement on a derivative of this compound, a halogen atom would need to be present at a reactive position. Direct displacement of a group at the 3- or 5-position is generally not feasible as it does not benefit from this nitrogen-based stabilization. libretexts.org

Let's consider a hypothetical precursor, 4-chloro-3-cyclopropylpyridine . In this case, the chlorine atom is at the activated 4-position. It would readily undergo nucleophilic aromatic substitution with a variety of nucleophiles. stackexchange.com For example, reaction with sodium hydroxide (B78521) would displace the chloride to form 3-cyclopropylpyridin-4-ol. This highlights a key synthetic route where a halogen acts as a leaving group to introduce other functionalities. The displacement of halogens is a fundamental transformation in synthetic chemistry. science-revision.co.uksavemyexams.com Similarly, a halogen at the 2- or 6-position would also be susceptible to nucleophilic attack. Reactions of 3-halo-4-aminopyridines have also been shown to proceed via intramolecular nucleophilic aromatic substitution to yield rearranged products. nih.govresearchgate.net

Ring Contraction and Expansion Reactions (e.g., Pyridine to Pyrrolidine (B122466) Ring Contraction)

The transformation of stable aromatic rings into smaller, saturated heterocycles is a significant challenge in synthetic chemistry. Pyridine rings, such as the one in this compound, are generally robust. However, recent advancements have demonstrated that pyridines can undergo ring contraction to form valuable pyrrolidine skeletons.

A notable method involves a photo-promoted reaction of pyridines with silylborane. osaka-u.ac.jpnih.gov This process typically yields pyrrolidine derivatives that feature a 2-azabicyclo[3.1.0]hex-3-ene structure. osaka-u.ac.jpbohrium.comresearcher.life The reaction is believed to proceed through key intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, which are interconverted through photochemical or thermal silyl (B83357) migration. osaka-u.ac.jpresearcher.life Given the broad substrate scope reported for this transformation, it is plausible that this compound could undergo a similar reaction, leading to a complex pyrrolidine derivative where the cyclopropyl and hydroxymethyl groups are retained.

Table 1: Key Aspects of Pyridine Ring Contraction

Feature Description Source(s)
Reaction Type Photo-promoted ring contraction osaka-u.ac.jpnih.gov
Reagents Pyridine substrate, silylborane osaka-u.ac.jp
Product Skeleton 2-azabicyclo[3.1.0]hex-3-ene osaka-u.ac.jpnih.govbohrium.com
Proposed Intermediates 2-silyl-1,2-dihydropyridine, vinylazomethine ylide osaka-u.ac.jpresearcher.life

| Significance | Provides synthetic access to valuable pyrrolidine structures from abundant pyridine starting materials. osaka-u.ac.jpresearchgate.net |

Coordination Chemistry and Ligand Binding Properties

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base capable of coordinating to a wide variety of metal centers. wikipedia.orgalfachemic.com Pyridine and its derivatives are common monodentate ligands in coordination chemistry, forming stable complexes with most transition metals. wikipedia.orgalfachemic.com

For this compound, two key features influence its ligand properties:

The Pyridine Nitrogen: This is the primary coordination site. The electronic properties of the substituents (cyclopropyl and hydroxymethyl) will modulate the basicity and π-acceptor character of the pyridine ring. wikipedia.org

The Hydroxymethyl Group: The oxygen atom of the alcohol moiety could potentially act as a secondary binding site, allowing the molecule to function as a bidentate chelating ligand. This would lead to the formation of a stable five-membered ring with a coordinated metal center.

The steric bulk of the cyclopropyl group at the 3-position is adjacent to the primary coordination site (the nitrogen at position 1) and the potential secondary site (the hydroxymethyl group at position 4). This steric hindrance could influence the geometry and stability of the resulting metal complexes, potentially favoring specific coordination numbers or isomeric forms. uva.es The coordination of such ligands can result in various molecular assemblies and functional materials with interesting electrochemical or catalytic properties. nih.gov

Table 2: Potential Coordination Behavior of this compound

Feature Description Source(s)
Primary Binding Site Pyridine nitrogen atom (Lewis base) wikipedia.orgalfachemic.com
Potential Secondary Site Oxygen of the 4-hydroxymethyl group
Potential Binding Mode Monodentate (N-coordination) or Bidentate (N,O-chelation)
Steric Influence The 3-cyclopropyl group can affect the approach of the metal ion and the resulting complex geometry. uva.es

| Resulting Complexes | Can form complexes with various transition metals (e.g., Mn, Fe, Co, Ni, Cu, Zn). | nih.gov |

Intermolecular and Intramolecular Reactions

Radical Reactions and Boronyl Radical Catalysis

The pyridine ring is an active participant in radical chemistry, particularly through the formation of pyridine-boryl radicals. acs.orgrsc.org These radicals can be generated in situ from a pyridine derivative (such as 4-cyanopyridine) and bis(pinacolato)diboron (B136004) (B₂pin₂). acs.org The resulting species acts as both a pyridine precursor and a source of a boryl radical. acs.org

This chemistry enables a variety of transformations, including the C-4 functionalization of the pyridine ring. acs.org In the context of this compound, the pyridine nucleus could potentially engage in similar radical processes. A key mechanism involves the radical addition of the pyridine-boryl radical to an acceptor molecule, followed by a coupling reaction. acs.org The development of pyridine-boryl radical chemistry has led to novel synthetic applications, including the construction of complex heterocyclic scaffolds like indolizines. rsc.org These reactions are often characterized by mild conditions and high functional group tolerance. chemrxiv.org

Table 3: Characteristics of Pyridine-Boryl Radical Reactions

Feature Description Source(s)
Radical Species Pyridine-boryl radical acs.orgrsc.org
Generation In situ from a pyridine and a diboron (B99234) reagent (e.g., B₂pin₂) acs.org
Reactivity Can act as a bifunctional reagent for radical addition/coupling. acs.org
Applications C-4 functionalization of pyridines, synthesis of fused heterocycles (indolizines). acs.orgrsc.org

| Catalysis | Can catalyze cycloaddition reactions. | chemrxiv.orgacs.org |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions involving Cyclopropanes)

The structure of this compound contains two functionalities that can participate in cycloaddition reactions: the pyridine ring and the cyclopropyl group.

Cyclopropane as a Two-Carbon Component: The strained cyclopropane ring can act as a two-electron component (a σ-bond donor) in cycloaddition reactions. This reactivity is often harnessed in strain-release processes. For instance, the cyclopropylcarbinyl cation, a related structural motif, has been computationally studied in cycloadditions with ethylene (B1197577) and butadiene. umn.edu

Pyridine in Cycloadditions: The pyridine ring itself can be involved. Pyridine-boryl radical catalysis has been shown to enable novel cycloadditions, such as the [3π + 2σ] reaction between vinyl azides and bicyclo[1.1.0]butanes to produce pyridine bioisosteres. chemrxiv.orgchemrxiv.org This demonstrates that the radical chemistry of the pyridine ring can be directly linked to powerful cycloaddition methodologies. chemrxiv.org

A cycloaddition is a concerted reaction where two π-electron systems combine to form a ring. libretexts.org While thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules, photochemical [2+2] cycloadditions are common for forming four-membered rings. libretexts.orglibretexts.org The specific reactivity of this compound in such reactions would depend on the reaction conditions and the nature of the reaction partner, with potential pathways involving either the cyclopropyl group, the pyridine ring, or both.

Computational and Theoretical Chemistry Studies

Molecular Structure and Geometry Optimization

Detailed, computationally derived data on the optimized molecular geometry of (3-Cyclopropylpyridin-4-yl)methanol, including specific bond lengths, bond angles, and dihedral angles, are not available in the current scientific literature.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic properties of this compound is contingent on dedicated computational studies that have not yet been published.

Frontier Molecular Orbital (FMO) Theory: HOMO/LUMO Energies and Gaps

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting energy gap for this compound have not been reported.

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis

Quantitative data from Natural Population Analysis, such as atomic charges, and insights from Natural Bond Orbital analysis, including donor-acceptor interactions and hybridization, are not available for this compound.

Intramolecular Charge Transfer (ICT) Processes and Electronic Transitions

There are no published studies detailing the intramolecular charge transfer characteristics or the nature of electronic transitions within this compound.

Prediction of Spectroscopic Properties

While experimental NMR data may exist in proprietary databases, theoretically calculated NMR chemical shifts for this molecule are not found in the public domain.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H, ¹³C, ¹⁵N)

Calculated ¹H, ¹³C, and ¹⁵N NMR chemical shifts for this compound are not available in the reviewed literature, precluding the creation of a data table for comparison with potential experimental values.

Infrared (IR) Spectroscopy Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using Density Functional Theory (DFT), is a cornerstone of computational spectroscopy. This method calculates the vibrational modes of a molecule, which correspond to the absorption peaks in an experimental IR spectrum.

For this compound, a theoretical IR spectrum would be expected to show characteristic vibrational frequencies for its distinct functional groups. These would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretches: Vibrations for the aromatic pyridine (B92270) ring, the aliphatic cyclopropyl (B3062369) group, and the methylene (B1212753) (-CH₂-) bridge would appear in the 2800-3100 cm⁻¹ range.

C=N and C=C stretches: Pyridine ring vibrations would be observable in the 1400-1600 cm⁻¹ region.

C-O stretch: The stretching of the carbon-oxygen bond in the methanol (B129727) group would likely appear in the 1000-1200 cm⁻¹ range.

Cyclopropyl ring vibrations: Characteristic "breathing" and deformation modes of the three-membered ring would also be present.

A data table of predicted vibrational frequencies and their corresponding assignments would be a key output of such an analysis, though no such specific data is currently available for this compound.

UV-Visible (UV-Vis) Absorption Spectra and Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, a TD-DFT analysis would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions would likely involve:

π → π* transitions: Associated with the pyridine ring's aromatic system.

n → π* transitions: Involving the non-bonding electrons of the nitrogen atom in the pyridine ring.

The results would typically be presented in a table listing the calculated excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the molecular orbitals involved in the transition (e.g., HOMO to LUMO). At present, no published TD-DFT data for this compound exists.

Reaction Mechanism Elucidation and Energetics

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that govern reaction rates.

Transition State Analysis and Reaction Pathways

For any reaction involving this compound, such as its synthesis or further functionalization, computational methods can be used to locate the transition state structures. A transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the feasibility of a reaction pathway. Identifying the geometry of the transition state allows for a detailed understanding of the bond-breaking and bond-forming processes.

Calculation of Activation Energies and Reaction Rates

The energy difference between the reactants and the transition state is the activation energy (Ea). By calculating this value, chemists can predict the rate of a reaction. Lower activation energies correspond to faster reactions. Computational software can calculate these energies, providing quantitative insights into reaction kinetics without the need for extensive experimental work.

Complexation Energy and Stability of Intermediates

In many reactions, short-lived intermediates are formed. Computational chemistry can be used to calculate the structure and stability of these species. For reactions involving metal catalysts, the complexation energy between the catalyst and this compound or its derivatives can be calculated to assess the stability of catalytic intermediates.

Catalytic Cycle Investigations and Intermediary Species

For catalytic reactions, computational modeling can be used to elucidate the entire catalytic cycle. This involves identifying all the intermediary species and transition states, and calculating the energy profile of the entire process. This provides a comprehensive understanding of the catalyst's role and the factors that influence its efficiency and selectivity. For instance, in a hypothetical cross-coupling reaction to synthesize this molecule, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps.

Investigation of Non-Linear Optical (NLO) Properties

The exploration of non-linear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. These properties are determined by the response of a molecule to an applied electric field. For novel organic molecules like this compound, density functional theory (DFT) calculations are a standard method to predict their NLO behavior.

Determination of Average Polarizability (⟨α⟩)

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. The average polarizability (⟨α⟩) is a key parameter in characterizing the linear optical response of a material. This value is calculated from the diagonal components of the polarizability tensor (αxx, αyy, αzz). Theoretical studies on related organic molecules have shown that the presence of π-conjugated systems and electron-donating or -withdrawing groups significantly influences the polarizability. For this compound, the pyridine ring and the cyclopropyl group would be expected to play a significant role in determining its polarizability.

Computation of First Hyperpolarizability (βtot)

The first hyperpolarizability (βtot) is the primary determinant of a molecule's second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). High βtot values are desirable for NLO materials. Computational chemists use DFT to calculate the components of the first hyperpolarizability tensor. The total first hyperpolarizability is then derived from these components. Research on other organic NLO materials has indicated that molecules with a significant charge transfer character, often achieved through a donor-π-acceptor framework, tend to exhibit large βtot values. In the case of this compound, the interplay between the electron-rich cyclopropyl group and the pyridine ring would be a key factor influencing its hyperpolarizability.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on molecular properties. These models treat the solvent as a continuous medium with a specific dielectric constant.

By performing DFT calculations within the PCM framework, researchers can investigate how properties like the dipole moment, polarizability, and hyperpolarizability of this compound would change in solvents of varying polarity. For instance, studies on similar compounds have shown that the NLO properties can be enhanced in more polar solvents. researchgate.net Solvent models also allow for the study of reaction mechanisms and the prediction of how solvent choice might influence reaction rates and product distributions. For this compound, understanding solvent effects would be crucial for its synthesis, purification, and potential applications in solution-phase processes.

Advanced Characterization Techniques in Research

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for probing the molecular structure of (3-Cyclopropylpyridin-4-yl)methanol. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its structural features and confirm its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to verify its molecular formula, C₉H₁₁NO. This technique provides a highly accurate mass measurement, which can distinguish the target compound from other molecules with the same nominal mass but different elemental compositions, thereby confirming its atomic makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and potentially ¹⁵N NMR spectra, the connectivity of atoms within this compound can be mapped out in detail.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclopropyl (B3062369) group, the methylene (B1212753) bridge (-CH₂-), and the hydroxyl group (-OH). The splitting patterns (multiplicity) of these signals would reveal the adjacent protons, helping to piece together the molecular puzzle.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information about the number of unique carbon environments. For this compound, the ¹³C NMR spectrum would display separate peaks for each of the nine carbon atoms, including those in the pyridine ring, the cyclopropyl group, and the methanol (B129727) substituent.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer valuable insights into the electronic environment of the nitrogen atom within the pyridine ring, further confirming the heterocyclic structure.

Interactive Data Table: Predicted NMR Data for this compound

Atom TypePredicted Chemical Shift (ppm)Multiplicity
¹H (Pyridine)7.5 - 8.5m
¹H (CH₂)~4.5s
¹H (Cyclopropyl)0.5 - 2.0m
¹H (OH)Variablebr s
¹³C (Pyridine)120 - 160
¹³C (CH₂)~60
¹³C (Cyclopropyl)5 - 20

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations for the pyridine ring and the cyclopropyl and methylene groups would appear around 2850-3100 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Diffraction Techniques for Solid-State Structure Determination

While spectroscopic methods reveal the structure of a molecule in solution or as a gas, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Chromatographic and Separation Techniques

Chromatographic separation is a cornerstone of modern analytical chemistry, enabling the resolution of complex mixtures into their individual constituents. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds. In the context of this compound, HPLC is the method of choice for determining its purity and for the analysis of reaction mixtures during its synthesis.

A typical HPLC method for the purity analysis of this compound would involve a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the compound and its impurities between the two phases.

Detailed Research Findings:

Detection is typically performed using a UV-Vis detector, as the pyridine ring in this compound exhibits significant UV absorbance. The wavelength of detection would be optimized to maximize the response for the main compound and any potential impurities.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

This hypothetical method would be capable of separating this compound from common synthesis-related impurities, such as starting materials, by-products, and degradation products. The retention time of the main peak would be used for identification, and the peak area would be used for quantification to determine the purity, typically expressed as a percentage.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a technique suited for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC analysis can be employed for the determination of volatile impurities or after converting the molecule into a more volatile derivative.

For instance, residual solvents from the synthesis process, which are often volatile, can be effectively quantified using headspace GC. In this technique, the sample is heated in a sealed vial, and the vapor phase is injected into the GC, preventing non-volatile matrix components from contaminating the system.

Alternatively, the hydroxyl group of this compound can be derivatized to increase its volatility and improve its chromatographic behavior. A common derivatization reaction is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.

Detailed Research Findings:

Direct GC analysis of underivatized this compound would likely require a high-temperature column and might suffer from peak tailing due to the polar hydroxyl group. Derivatization to its TMS ether would significantly improve its volatility and produce a more symmetrical peak shape.

The GC analysis would typically be performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane phase. A flame ionization detector (FID) is a common choice for quantification due to its high sensitivity to organic compounds. For identification purposes, a mass spectrometer (MS) detector is invaluable, as it provides a mass spectrum that can be used to confirm the identity of the compound and its derivatives.

Table 2: Illustrative GC Method Parameters for Analysis of Silylated this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-450 amu

This GC-MS method would allow for the sensitive detection and confident identification of the silylated derivative of this compound, as well as any other volatile components present in the sample.

Potential Applications and Interdisciplinary Research Excluding Biological/pharmacological

Role as Synthetic Intermediates and Building Blocks

The reactivity of the hydroxyl group and the pyridine (B92270) nitrogen, coupled with the electronic influence of the cyclopropyl (B3062369) substituent, allows for the transformation of (3-Cyclopropylpyridin-4-yl)methanol into a variety of more complex molecular architectures.

While specific examples of complex heterocyclic systems directly synthesized from this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a precursor. The hydroxyl group can be readily converted into a leaving group or oxidized to an aldehyde, enabling subsequent cyclization reactions. For instance, intramolecular cyclization following the transformation of the methanol (B129727) group could lead to the formation of fused pyridine systems, such as pyridopyrimidines or pyridotriazines. The pyridine nitrogen also offers a site for N-alkylation or N-oxidation, further expanding the possibilities for constructing novel heterocyclic frameworks. The cyclopropyl group, known for its ability to participate in ring-opening reactions under certain conditions, could also be exploited to introduce unique structural motifs into the final heterocyclic products.

The incorporation of this compound derivatives into advanced organic materials and functional molecules is an area of active exploration. The pyridine core is a common component in materials with interesting photophysical and electronic properties. By chemically modifying the methanol group to introduce polymerizable functionalities or moieties that can participate in supramolecular assembly, it is conceivable to integrate this compound into polymers, dendrimers, or metal-organic frameworks (MOFs). For example, esterification or etherification of the hydroxyl group with monomers could allow for its inclusion in polymer chains, potentially influencing the material's thermal stability, solubility, and electronic characteristics. Furthermore, the pyridine nitrogen can act as a coordination site for metal ions, suggesting its utility in the construction of MOFs with tailored pore sizes and functionalities for applications in gas storage or separation.

Catalysis and Ligand Design

The presence of a nitrogen atom in the pyridine ring and the potential for chiral modification make this compound and its derivatives attractive candidates for applications in catalysis, both as ligands for metal-based catalysts and as organocatalysts.

The development of chiral ligands is central to asymmetric catalysis. While direct applications of this compound in this area are not yet widely reported, its structure provides a promising scaffold for the synthesis of new chiral ligands. For instance, the hydroxyl group could be used as a handle to introduce chiral auxiliaries or to link the pyridine moiety to other chiral backbones. The resulting chiral pyridine-containing ligands could then be employed in various asymmetric transformations, such as hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The steric and electronic properties of the cyclopropyl group could play a crucial role in influencing the enantioselectivity of the catalytic process.

The pyridine nitrogen atom in this compound is a classic Lewis basic site capable of coordinating to transition metals. This makes it a potential building block for the synthesis of novel ligands for transition metal complexes. By modifying the methanol group, bidentate or polydentate ligands can be designed. For example, conversion of the hydroxyl group to a phosphine (B1218219), amine, or thiol would create a chelating ligand that can form stable complexes with metals like palladium, rhodium, or iridium. Such complexes could find applications in a wide range of catalytic reactions, including cross-coupling reactions, hydrogenation, and polymerization. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by introducing different substituents on the pyridine ring or by modifying the cyclopropyl group.

Materials Science and Optoelectronics

There is currently no published research specifically investigating the non-linear optical (NLO) properties of this compound. The structural features of a molecule, such as the presence of a pyridine ring and a cyclopropyl group, can influence its electronic and optical characteristics. However, without experimental or theoretical studies, any discussion of its potential NLO properties would be purely speculative. Scientific inquiry into this specific compound's capacity for second or third-harmonic generation, or other NLO phenomena, has not been documented in available literature.

Similarly, no studies have been found that explore the use of this compound in the development of optoelectronic materials. While functionalized pyridine derivatives are a broad class of compounds investigated for applications in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), research has not yet extended to this particular molecule. Data on its photophysical properties, such as absorption and emission spectra, fluorescence quantum yield, and charge carrier mobility, which are essential for assessing its suitability for optoelectronic applications, are not available.

Exploration of Chemical Space and Diversification of Nitrogen-Containing Compounds

This compound represents a unique structure within the vast chemical space of nitrogen-containing heterocyclic compounds. The combination of a pyridine core, a cyclopropyl substituent, and a hydroxymethyl functional group makes it a potentially valuable building block for chemical synthesis. Its structure contributes to the diversification of available nitrogen-containing compounds, which are crucial in various fields of chemistry. However, specific research programs or large-scale library syntheses that explicitly focus on using this compound to explore chemical space are not detailed in the public domain. Its utility as a scaffold for generating diverse molecular architectures remains a theoretical potential rather than a documented research focus.

Applications in Nuclear Physics and Farming (Chemical Roles)

A thorough search of scientific and technical literature yielded no information on the application of this compound in the field of nuclear physics. There is no indication of its use as a ligand for radiometals, a component in scintillator materials, or any other role related to nuclear science.

In the context of farming and agriculture, while pyridine derivatives are a well-established class of compounds used in agrochemicals such as herbicides, pesticides, and fungicides, there is no specific research available that details the use or investigation of this compound for these purposes. Its potential role as a plant growth regulator, pesticide, or any other agrochemical has not been reported in the scientific literature.

Data Table of Research Findings

Due to the absence of specific research data for this compound in the outlined fields, a data table of findings cannot be generated.

Application AreaResearch Findings for this compound
Non-Linear Optical PropertiesNo data available
Optoelectronic MaterialsNo data available
Chemical Space ExplorationNo specific studies available
Nuclear PhysicsNo data available
Farming (Chemical Roles)No data available

Q & A

Basic: What are the optimal synthetic routes for (3-Cyclopropylpyridin-4-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer:
A common approach involves nucleophilic substitution followed by reduction. For example, cyclopropane-containing intermediates can be synthesized via coupling reactions between pyridine derivatives and cyclopropane precursors. Sodium borohydride (NaBH₄) in methanol or ethanol is often used to reduce ketones or aldehydes to the corresponding alcohol under mild conditions (room temperature, 12–24 hours) . Variations in solvent polarity (e.g., methanol vs. THF) and temperature can alter reaction kinetics and purity. For instance, methanol enhances solubility of polar intermediates, while THF may improve selectivity for sterically hindered substrates. Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields >90% purity.

Basic: How can X-ray crystallography validate the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from a saturated ethanol solution. Data collection using a diffractometer (e.g., Bruker D8 QUEST) and refinement with SHELXL software can resolve bond lengths, angles, and stereochemistry . Key parameters:

  • Resolution: ≤ 0.8 Å for high-confidence atomic positions.
  • R-factor: < 5% indicates minimal residual electron density errors.
  • Cyclopropane ring geometry: Confirm sp³ hybridization via C-C bond lengths (~1.54 Å) and angles (~60°).

Advanced: How can researchers resolve contradictions in NMR data for this compound derivatives?

Methodological Answer:
Contradictions (e.g., unexpected splitting or shifts) often arise from dynamic effects or impurities. Strategies:

  • Variable-temperature NMR: Assess rotational barriers (e.g., cyclopropane ring puckering) by analyzing signal coalescence at 25–60°C.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously.
  • Spiking experiments: Add authentic reference samples to confirm/rule out impurities .
  • Computational modeling (DFT): Compare experimental chemical shifts with calculated values (Gaussian 16, B3LYP/6-31G* basis set).

Advanced: What computational methods predict the biological activity of this compound analogs?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Screen against target proteins (e.g., kinases, GPCRs) to estimate binding affinities. Parameters:
    • Grid box size: Encompass active sites (e.g., 25 × 25 × 25 ų).
    • Scoring function: Emphasize hydrogen bonding and hydrophobic interactions.
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).
  • QSAR models: Use descriptors (logP, polar surface area) to correlate structural features with activity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (compound may irritate respiratory pathways).
  • First aid:
    • Inhalation: Move to fresh air; seek medical attention if persistent coughing occurs.
    • Skin contact: Wash with soap/water for 15 minutes .
  • Storage: In airtight containers under nitrogen at –20°C to prevent oxidation.

Advanced: How can enantioselective synthesis of this compound be achieved?

Methodological Answer:
Chiral resolution via:

  • Asymmetric catalysis: Use Ru-BINAP complexes for hydrogenation of prochiral ketones (≥90% ee).
  • Chiral chromatography: Employ amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) mobile phase.
  • Enzymatic resolution: Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in organic solvents .

Basic: What analytical techniques confirm the purity of this compound?

Methodological Answer:

  • HPLC: C18 column, acetonitrile/water (60:40), UV detection at 254 nm. Purity >98% requires a single peak with tailing factor <1.5.
  • GC-MS: DB-5 column, helium carrier gas. Monitor for cyclopropane degradation products (e.g., ring-opened alkenes).
  • Elemental analysis: Deviation <0.4% from theoretical C, H, N values confirms stoichiometric integrity .

Advanced: How do steric effects of the cyclopropyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The cyclopropane’s angle strain increases electrophilicity at the pyridine ring’s C4 position. Experimental design:

  • Buchwald-Hartwig amination: Compare yields using Pd(OAc)₂/XPhos with/without cyclopropane. Steric hindrance reduces coupling efficiency by 20–30%.
  • DFT calculations: Analyze transition-state energies (e.g., higher activation energy for bulky substrates).
  • Kinetic studies: Pseudo-first-order rate constants (kobs) decrease with larger substituents .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

  • Aprotic solvents: Anhydrous DMSO or DMF prevent hydrolysis.
  • Acid-free environments: Avoid HCl or TFA, which may protonate the pyridine nitrogen, leading to degradation.
  • Light-sensitive storage: Amber vials at –20°C under argon reduce photolytic ring-opening .

Advanced: How can researchers design SAR studies for this compound analogs?

Methodological Answer:

  • Core modifications: Replace cyclopropane with bicyclo[1.1.1]pentane to assess ring strain impact on bioactivity.
  • Functional group variations: Introduce electron-withdrawing groups (e.g., –CF₃) at C3 to modulate π-π stacking.
  • Bioassays: Test analogs against a panel of cancer cell lines (IC₅₀ values) and cytochrome P450 isoforms (CYP3A4 inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.